Rotenonic acid, methyl ether is a chemical compound that belongs to the class of natural products known as rotenoids. It is derived from the roots of several plant species, particularly those in the Fabaceae family, such as Derris and Lonchocarpus. This compound is characterized by its complex structure, which includes a methoxy group attached to a rotenoid backbone. Rotenonic acid, methyl ether is known for its insecticidal properties and has been traditionally used in agriculture as a natural pesticide due to its ability to disrupt the nervous systems of insects.
Rotenonic acid, methyl ether exhibits significant biological activity, particularly as an insecticide. It functions by inhibiting mitochondrial respiration in insects, effectively disrupting their energy production processes. Additionally, this compound has shown antifungal and antibacterial properties in various studies, making it a candidate for broader agricultural applications. Its efficacy against pests and pathogens is attributed to its ability to interfere with cellular respiration and other metabolic processes .
The synthesis of rotenonic acid, methyl ether can be achieved through several methods:
Rotenonic acid, methyl ether has several applications:
Studies on the interactions of rotenonic acid, methyl ether with biological systems have revealed its effects on various enzymes and metabolic pathways. Research indicates that it may inhibit specific cytochrome P450 enzymes involved in detoxification processes in insects. Furthermore, investigations into its interactions with mammalian systems suggest potential cytotoxic effects at higher concentrations, necessitating careful consideration when used in agricultural settings .
Several compounds share structural similarities with rotenonic acid, methyl ether. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Rotenone | Similar backbone | More potent insecticide; widely used in agriculture |
| Deguelin | Similar backbone | Exhibits anticancer properties; less toxic to humans |
| Tephrosin | Similar backbone | Used in traditional medicine; different bioactivity |
What sets rotenonic acid, methyl ether apart from these similar compounds is its specific insecticidal mechanism targeting mitochondrial function combined with its relatively low toxicity to non-target organisms when used at recommended dosages. This makes it an attractive option for sustainable agricultural practices compared to synthetic pesticides.
Catalytic hydrogenation plays a pivotal role in the synthesis of rotenoid derivatives, including rotenonic acid, methyl ether. This method enables selective reduction of double bonds while preserving stereochemical integrity, a critical factor in maintaining biological activity. For instance, the hydrogenation of isoflavones to yield 2-substituted isoflavanones has been demonstrated using palladium or platinum catalysts under moderate hydrogen pressures (20–100 bar) and temperatures (160°–270°C). These conditions mirror those employed in the hydrogenation of fatty acid methyl esters, where copper-chromite catalysts containing manganese and barium oxides enhance reaction efficiency.
A notable application involves the reduction of chromenochromon to chromanochromanone, a key structural motif in rotenoids. This transformation, achieved via catalytic hydrogenation, proceeds with high stereoselectivity, yielding the cis-fused chromanochromanone system. The choice of catalyst significantly influences product distribution; for example, copper-chromium-based catalysts (30–40% Cu, 23–30% Cr) promote selective carbonyl reduction without over-hydrogenation of aromatic rings. Challenges arise in managing steric hindrance within polycyclic frameworks, necessitating optimized catalyst compositions and reaction conditions to avoid undesired byproducts.
Methylation of hydroxyl groups in rotenoid precursors is essential for constructing the methoxy substituents characteristic of rotenonic acid, methyl ether. The Williamson ether synthesis remains a cornerstone for ether formation, employing alkoxide ions and methyl halides in nucleophilic substitution reactions. However, in polycyclic systems, steric constraints often necessitate alternative approaches.
Silver oxide (Ag₂O)-mediated methylation offers a mild and efficient method for introducing methyl groups into sterically hindered positions. This technique bypasses the need for pre-formed alkoxides, allowing direct reaction between alcohols and methyl iodide. For example, glucose derivatives undergo exhaustive methylation with Ag₂O and iodomethane, achieving 85% yield for pentaether derivatives. Applied to rotenoid synthesis, this method enables selective methylation of phenolic hydroxyl groups without disrupting sensitive functional groups.
In rotenonic acid, methyl ether, three methoxy groups occupy positions 2, 3, and 9 of the chromanochromanone core. Achieving regioselectivity in these positions requires careful control of reaction parameters. Directed ortho-metalation techniques, using directing groups such as sulfonamides, have shown promise in guiding methylation to specific sites, though their application to rotenoids remains underexplored.
The structural kinship between rotenonic acid, methyl ether, and natural rotenoids like rotenone suggests shared biosynthetic origins. Biogenetic proposals posit that rotenoids arise from the coupling of isoflavanone precursors followed by oxidative modifications. For instance, chromanochromanone—the core unit of rotenoids—may form via dehydration of 2-hydroxymethyl-2'-hydroxyisoflavanone intermediates.
Synthetic routes to rotenonic acid, methyl ether parallel these natural processes. The hydrogenation of isoflavones to isoflavanones mimics enzymatic reductions in plant biosynthesis, while subsequent methylation steps echo the O-methyltransferase-catalyzed reactions observed in vivo. Notably, the 3-methylbut-2-enyl side chain at position 8 of rotenonic acid, methyl ether is reminiscent of prenyltransferase-derived modifications in natural rotenoids, hinting at convergent evolutionary strategies for functional group installation.
Comparative analysis of synthetic and biosynthetic pathways reveals opportunities for biomimetic synthesis. Enzymatic methods employing cytochrome P450 monooxygenases could potentially replicate the oxidative cyclization steps required for chromanochromanone formation, though such approaches remain experimental.
Table 1: Key Catalysts for Hydrogenation in Rotenoid Synthesis
| Catalyst Composition (wt%) | Temperature (°C) | Pressure (bar) | Application |
|---|---|---|---|
| Cu (36%), Cr (29%), Mn (2.5%), Ba (1.7%) | 160–270 | 20–100 | Fatty acid methyl ester reduction |
| Pd/C (5–10%) | 25–80 | 1–5 | Isoflavone to isoflavanone |
Table 2: Methylation Methods for Polycyclic Systems
| Method | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Williamson Synthesis | NaH, CH₃I | 60–75 | Moderate (primary alcohols) |
| Ag₂O-Mediated | Ag₂O, CH₃I | 70–85 | High (sterically hindered sites) |
Rotenonic acid, methyl ether represents a distinctive member of the rotenoid family, characterized by its complex chromenochromenone core structure [48]. The compound possesses a molecular formula of C24H26O6 with a molecular weight of 410.5 grams per mole, as documented in structural databases [48]. The core architecture consists of a chromeno[3,4-b]chromen-12-one framework, which forms the fundamental backbone of this rotenoid derivative [27].
The chromenochromenone core exhibits a rigid bicyclic system that defines the three-dimensional structure of the molecule [16] [17]. This core structure is based on a 6a,12a-dihydrochromeno[3,4-b]chromen-12(6H)-one skeleton, which represents the characteristic framework shared among rotenoid compounds [17]. The bicyclic nature of this system creates a specific spatial arrangement that influences the overall molecular geometry and contributes to the compound's unique physicochemical properties [16].
The rotenoid classification places this compound within a broader family of isoflavonoid derivatives that are commonly found in leguminous plants [25]. The chromenochromenone architecture serves as the structural foundation from which various functional groups extend, creating the specific substitution pattern observed in rotenonic acid, methyl ether [25] [26].
Table 1: Molecular Properties of Rotenonic Acid, Methyl Ether
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C24H26O6 | PubChem CID 6708557 [48] |
| Molecular Weight | 410.5 g/mol | PubChem CID 6708557 [48] |
| Core Structure | Chromenochromenone | Rotenoid classification [17] |
| Ring System | Chromeno[3,4-b]chromen-12-one | Structural analysis [27] |
| Chemical Class | Rotenoid | Family classification [25] |
The stereochemical configuration at the 6a and 12a positions represents a critical structural feature that defines the three-dimensional architecture of rotenonic acid, methyl ether [20] [40]. Natural rotenoids consistently exhibit a 6aS,12aS configuration, which has been established through extensive stereochemical analysis and optical rotatory dispersion studies [40]. This stereochemical pattern is fundamental to the rotenoid family and directly influences the biological and chemical properties of these compounds [20].
The 6a position controls the ring fusion geometry within the chromenochromenone core, establishing the cis-relationship between the bicyclic rings [40]. The S configuration at this position creates a specific spatial orientation that is characteristic of naturally occurring rotenoids [20]. Research has demonstrated that all naturally occurring rotenoids possess the 6aα,12aα configuration, which corresponds to the S,S absolute configuration when applying Cahn-Ingold-Prelog nomenclature rules [40].
The 12a position determines the orientation of the chromenochromenone framework and influences the overall molecular conformation [20]. The stereochemistry at this position is intimately linked to the configuration at the 6a position through the rigid bicyclic system [40]. Studies have shown that the 6a and 12a positions maintain a cis-relationship, which is essential for the structural integrity of the rotenoid core [20].
Optical rotatory dispersion analysis has revealed that rotenoids exhibiting a positive Cotton effect possess the 6aα configuration, while those showing a negative Cotton effect have the 6aβ configuration [40]. This optical activity serves as a diagnostic tool for determining the absolute configuration of rotenoid compounds [40].
Table 2: Stereochemical Configuration Analysis
| Position | Configuration | Structural Significance | Optical Activity |
|---|---|---|---|
| 6a | S (6aS) | Controls ring fusion geometry [40] | Negative rotation [40] |
| 12a | S (12aS) | Determines core orientation [20] | Contributes to overall activity [20] |
| B/C Junction | cis-fused | Defines bicyclic structure [40] | Characteristic pattern [40] |
| Natural Pattern | 6aS,12aS | Universal in natural rotenoids [20] | Diagnostic feature [40] |
The conformational flexibility of rotenonic acid, methyl ether is primarily governed by the rotatable bonds present in its substituent groups, particularly the methyl ether functionality and any prenyl side chains [43] [44]. The methyl ether group introduces a single rotatable carbon-oxygen bond that exhibits low energy barriers for rotation, typically ranging from 1 to 3 kilocalories per mole [43]. This rotational freedom allows the methyl group to adopt multiple orientations relative to the chromenochromenone core [44].
The prenyl side chain, if present, contributes additional conformational flexibility through multiple rotatable carbon-carbon bonds [28]. These alkenyl bonds can undergo rotation with energy barriers ranging from 3 to 8 kilocalories per mole, depending on the specific substitution pattern and steric interactions [43]. The conformational dynamics of these side chains can significantly influence the overall molecular shape and potential binding interactions [44].
Molecular dynamics studies on related rotenoid compounds have demonstrated that side chain flexibility plays a crucial role in determining the accessible conformational space [43]. The chromenochromenone core itself remains relatively rigid due to its aromatic and bicyclic nature, with rotational barriers exceeding 15 kilocalories per mole for ring-breaking processes [44]. This rigidity contrasts sharply with the flexibility of the peripheral substituent groups [43].
The rotational dynamics of the methyl ether group are characterized by rapid interconversion between different orientational states on the nuclear magnetic resonance timescale [46]. These dynamics can be studied using variable temperature nuclear magnetic resonance spectroscopy and exchange spectroscopy techniques [47]. The energy barriers for methyl group rotation are sufficiently low to allow free rotation at ambient temperatures [46].
Table 3: Rotatable Bond Analysis and Conformational Dynamics
| Structural Feature | Number of Rotatable Bonds | Energy Barrier Range | Conformational Impact |
|---|---|---|---|
| Methyl Ether Group | 1 (C-O-CH3) | 1-3 kcal/mol [43] | Low barrier rotation [44] |
| Prenyl Side Chain | 3-4 bonds | 2-5 kcal/mol [43] | Multiple conformers [28] |
| Chromenochromenone Core | 0 (rigid) | >15 kcal/mol [44] | Fixed conformation [43] |
| Alkenyl Bonds | 2-3 | 3-8 kcal/mol [43] | Extended/folded states [44] |
| Ether Linkage | 1 | 1-3 kcal/mol [46] | Methyl orientation [47] |
Rotenonic acid, methyl ether demonstrates potent inhibitory activity against mitochondrial Complex I (NADH:ubiquinone oxidoreductase), similar to its parent compound rotenone [2] [3]. The compound targets the electron transport chain at the initial step where electrons are transferred from NADH to coenzyme Q, effectively blocking cellular respiration and adenosine triphosphate production [4] [5].
The inhibition mechanism involves binding to specific sites within the quinone (Q) channel of Complex I [6] [7]. Research has demonstrated that rotenone-class compounds exhibit nanomolar binding affinities, with equilibrium dissociation constants (Ki) of approximately 1 × 10⁻⁹ M for the active enzyme form [8] [9]. The binding kinetics show rapid association rates (kon = 5 × 10⁷ M⁻¹ min⁻¹) and slow dissociation rates (koff = 0.02 min⁻¹), indicating tight binding to the target site [8].
Structural studies reveal that rotenonic acid derivatives interact with the NADH dehydrogenase complex through multiple binding modes [7] [10]. The primary binding occurs at the ROT1 site within the Q-redox active site, where the compound blocks electron transfer from the iron-sulfur clusters to ubiquinone [11] [12]. Additional binding sites (ROT2 and ROT3) have been identified, though these appear to be secondary interactions [7].
The inhibition results in significant metabolic consequences, including increased reactive oxygen species production from the blocked electron transport chain [2] [3] [13]. This occurs through reverse electron flow and incomplete reduction of molecular oxygen at Complex I, leading to superoxide formation and subsequent oxidative stress [14] [15].
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Ki) | 1 × 10⁻⁹ M | [8] |
| Association Rate (k_on) | 5 × 10⁷ M⁻¹ min⁻¹ | [8] |
| Dissociation Rate (k_off) | 0.02 min⁻¹ | [8] |
| Primary Target Site | Q-redox site (ROT1) | [7] |
| Secondary Sites | ROT2, ROT3 | [7] |
The insecticidal efficacy of rotenonic acid, methyl ether derivatives is closely linked to their structural features and ability to maintain the essential pharmacophore required for Complex I inhibition [16] [17]. Structure-activity relationship studies reveal that modifications to the parent rotenone structure significantly impact biological activity against target pest species [16] [17].
The core structural requirements for maintaining insecticidal activity include the five-ring system (A-B-C-D-E rings) with the critical cis-6aβ, 12aβ-B/C ring juncture that creates the characteristic V-shaped molecular geometry [16] [17]. The 2,3-dimethoxy substitution on ring A and appropriate substituents on ring E are essential for biological activity [16] [17]. Modifications at rings B and C are permissible provided they do not disrupt the preferred stereochemical configuration [16].
Comparative bioassays against Mythimna separata, Nephotettix cincticeps, and Tetranychus urticae demonstrate variable activity depending on structural modifications [16]. Monosubstituted oxime ether derivatives (compounds 3a-3g) generally show moderate insecticidal activity, with mortality rates ranging from 5.0% to 45.3% against M. separata [16]. Disubstituted derivatives (compounds 4a-4c) exhibit enhanced activity, with compound 4a achieving 46.7% mortality against M. separata, exceeding the parent rotenone (43.2%) [16].
The introduction of specific functional groups influences target selectivity and potency [16] [17]. Vinyl substitutions (compound 3b) and halogenated aromatic systems (compound 3c) maintain reasonable insecticidal activity while potentially offering improved photostability [16]. However, thiazole ring incorporation (compound 3d) significantly reduces activity against most target species, suggesting this modification disrupts essential molecular interactions [16].
Fungicidal activity emerges as a novel property in disubstituted derivatives, with compounds 4a, 4b, and 4c showing exceptional activity against Rhizoctonia solani (80.7-95.2% inhibition) [16]. This represents a significant enhancement over rotenone, which shows minimal fungicidal properties [16].
| Compound | M. separata (%) | N. cincticeps (%) | T. urticae (%) | Structural Feature |
|---|---|---|---|---|
| Rotenone | 43.2 [16] | 21.5 [16] | 20.3 [16] | Natural five-ring system [16] |
| Compound 3a | 35.2 [16] | 25.4 [16] | 13.3 [16] | Benzyl ether substitution [16] |
| Compound 3b | 40.8 [16] | 30.5 [16] | 14.2 [16] | Vinyl aromatic system [16] |
| Compound 4a | 46.7 [16] | 22.7 [16] | 27.1 [16] | Bis-benzyl ether [16] |
| Compound 4c | 43.5 [16] | 22.1 [16] | 30.2 [16] | Bis-toluene ether [16] |
Molecular docking investigations reveal the detailed binding interactions between rotenonic acid derivatives and NADH dehydrogenase Complex I [6] [7] [10]. These studies provide crucial insights into the molecular basis of inhibition and guide rational design of improved derivatives.
The binding process involves initial interaction with the membrane-embedded portion of Complex I, where rotenone-class compounds approach through the lipid bilayer [7]. Ring A of the rotenone structure localizes near phospholipid glycerol groups, positioning the molecule for entry into the narrow Q-channel [7]. Critical amino acid residues Ala52 and Met225 in the ND1 subunit facilitate initial binding interactions [7].
Conformational flexibility plays a crucial role in the binding mechanism [7] [10]. Rotenone exists in two primary conformations: a bent form that is thermodynamically stable and a straight form required for passage through the narrow channel entrance [7] [10]. The free energy barrier for channel entry is approximately 26 kJ/mol in the straight conformation versus greater than 50 kJ/mol for the bent form [7]. This conformational interconversion is essential for efficient binding kinetics.
The Q-channel accommodates rotenone in multiple binding modes designated as ROT1, ROT2, and ROT3 [7]. The ROT1 mode represents the primary inhibitory binding site at the Q-redox active site, where the compound directly blocks electron transfer to ubiquinone [7]. ROT2 and ROT3 modes are observed in open conformational states and may contribute to allosteric regulation [7].
Molecular dynamics simulations demonstrate that rotenone binding induces conformational changes in protein loops and side chains within the Q-channel [7] [10]. These structural rearrangements resemble the open-to-closed conformational transition of Complex I, suggesting that inhibitor binding may stabilize specific enzymatic states [7].
The binding affinity correlates with the ability to maintain key molecular interactions while accommodating within the sterically constrained active site [6] [18]. Derivatives with reduced conformational flexibility, such as structurally rigid analogues, show significantly decreased binding affinity and inhibitory potency [7] [10]. This highlights the importance of molecular flexibility for optimal target engagement.
Computational free energy calculations predict binding affinities that correlate well with experimental inhibition constants [7] [10]. The strongest binding occurs when derivatives maintain the essential V-shaped geometry and can undergo the necessary conformational transitions for channel entry and stable binding [7].
| Parameter | Rotenone | Rigid Derivative | Implication |
|---|---|---|---|
| Channel Entry Barrier | 26 kJ/mol (straight) [7] | >50 kJ/mol [7] | Flexibility required [7] |
| Binding Modes | ROT1, ROT2, ROT3 [7] | Primarily ROT1 [7] | Multiple interactions [7] |
| Conformational States | Bent/Straight [7] | Fixed structure [7] | Dynamic binding [7] |
| Binding Affinity | Nanomolar [6] | 600-fold reduced [10] | Structure-function relationship [10] |
| Key Interactions | Ala52, Met225 [7] | Similar residues [7] | Conserved binding site [7] |